(R,s)-n-nitrosoanabasine
CAS No.: 1133-64-8
Cat. No.: VC21085069
Molecular Formula: C₁₀H₁₃N₃O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1133-64-8 |
---|---|
Molecular Formula | C₁₀H₁₃N₃O |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 3-[(2S)-1-nitrosopiperidin-2-yl]pyridine |
Standard InChI | InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m0/s1 |
Standard InChI Key | BXYPVKMROLGXJI-JTQLQIEISA-N |
Isomeric SMILES | C1CCN([C@@H](C1)C2=CN=CC=C2)N=O |
SMILES | C1CCN(C(C1)C2=CN=CC=C2)N=O |
Canonical SMILES | C1CCN(C(C1)C2=CN=CC=C2)N=O |
Introduction
Chemical Identity and Properties
(R,S)-N-Nitrosoanabasine, also known as NAB, is a nitrosamine compound formed through the nitrosation of anabasine, an alkaloid naturally occurring in tobacco plants. It consists of a pyridine ring substituted with a nitroso group and a piperidine moiety.
Basic Chemical Information
Parameter | Value |
---|---|
CAS Number | 1133-64-8 |
Molecular Formula | C₁₀H₁₃N₃O |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 3-(1-nitrosopiperidin-2-yl)pyridine |
Physical State | Yellow low-melting solid to yellow oil |
Exact Mass | 191.10600 |
Physical and Chemical Properties
Property | Value |
---|---|
Density | 1.24 g/cm³ |
Boiling Point | 380.2°C at 760 mmHg |
Flash Point | 9°C |
Refractive Index | 1.624 |
Vapor Pressure | 1.21E-05 mmHg at 25°C |
LogP | 2.22790 |
PSA | 45.56000 |
pKa | 5.49±0.12 (Predicted) |
Solubility | Chloroform (Sparingly), Methanol (Slightly) |
Storage Temperature | -20°C |
The compound exhibits distinctive physical properties that influence its handling and application in laboratory settings. Its relatively high boiling point contrasts with its low flash point, indicating thermal stability but high flammability when exposed to ignition sources .
Molecular Structure and Isomerism
(R,S)-N-Nitrosoanabasine features a chiral center at the second position of the piperidine ring, resulting in two possible stereoisomers: R and S configurations. The "R,S" designation indicates that the compound exists as a racemic mixture containing equal amounts of both enantiomers .
The structure consists of a pyridine ring connected to a piperidine ring at the 3-position of the pyridine and the 2-position of the piperidine. The distinguishing feature is the nitroso (N=O) group attached to the nitrogen atom of the piperidine ring, which is responsible for much of the compound's biological activity .
Biological Significance and Toxicology
Occurrence and Formation
(R,S)-N-Nitrosoanabasine is classified as a tobacco-specific nitrosamine (TSNA), formed during the processing and combustion of tobacco products. It results from the nitrosation of anabasine, one of several alkaloids present in tobacco plants. The formation pathway involves the reaction of anabasine with nitrosating agents, which can occur during tobacco curing, fermentation, or combustion .
Metabolism and Toxicity Mechanisms
The mechanism of action for (R,S)-N-Nitrosoanabasine involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can interact with cellular macromolecules, including DNA, proteins, and lipids, potentially leading to mutations and cellular damage that contribute to carcinogenesis.
Recent research has investigated the metabolism-dependent mutagenicity of N-nitrosoanabasine compared to related nitrosamines. Molecular docking studies indicate that NAB shows appropriate binding energies and conformations as a substrate for human CYP1B1, CYP2A6, CYP2A13, and CYP2E1 . The metabolism profile differs somewhat from that of N-nitrosonornicotine (NNN), which shows appropriate binding for CYP2A6, CYP2A13, CYP2B6, CYP2E1, and CYP3A4 .
Mutagenicity and Carcinogenicity
Experimental studies have demonstrated that (R,S)-N-Nitrosoanabasine exhibits both mutagenic and clastogenic properties, though these effects are dependent on metabolic activation. In research using various cell lines:
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NAB showed negative results in micronucleus tests in human hepatoma (HepG2) cells at concentrations of 62.5-1000 μM with 48-hour exposure
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Pretreatment with CYP enzyme inducers potentiated micronucleus formation
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In C3A cells with enhanced endogenous CYP expression, NAB induced micronucleus formation, an effect abolished by CYP inhibitors
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NAB induced significant gene mutations in PIG-A assays in C3A cells, though at slightly lower potency than NNN
These findings confirm that (R,S)-N-Nitrosoanabasine requires metabolic activation to exert its genotoxic effects, with specific CYP enzymes playing crucial roles in this process.
Analytical Applications and Detection Methods
Reference Standards
(R,S)-N-Nitrosoanabasine serves as an important analytical standard in research, particularly in tobacco-related studies. The deuterated analog, (R,S)-N-Nitrosoanabasine-d4, is especially valuable as a stable isotope-labeled analytical standard used for quantitative analysis .
The deuterated analog contains four deuterium atoms in the pyridine ring (at positions 2, 3, 4, and 6), making it distinguishable from the non-deuterated compound in mass spectrometry while maintaining nearly identical chemical behavior .
Detection and Quantification
Modern analytical techniques employed for the detection and quantification of (R,S)-N-Nitrosoanabasine include:
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Liquid chromatography-mass spectrometry (LC-MS/MS)
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Gas chromatography-mass spectrometry (GC-MS)
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High-performance liquid chromatography (HPLC)
These methods allow for the precise determination of NAB levels in tobacco products, smoke condensates, and biological samples from exposure studies .
Category | Classification |
---|---|
GHS Pictograms | GHS02 (Flame), GHS06 (Skull and Crossbones), GHS08 (Health Hazard) |
Signal Word | Danger |
Hazard Statements | H225: Highly flammable liquid and vapor H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled H370: Causes damage to organs |
Precautionary Measures | Details |
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Storage Temperature | -20°C |
Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces P260: Do not breathe dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician P311: Call a POISON CENTER or doctor/physician |
Decomposition Products | When heated to decomposition, emits toxic fumes of nitrogen oxides (NOx) |
These safety measures are essential given the compound's dual hazards of high flammability and toxicity .
Current Research Applications
(R,S)-N-Nitrosoanabasine continues to be a significant compound in several research areas:
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Tobacco toxicology studies investigating the health impacts of tobacco-specific nitrosamines
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Method development for detecting and quantifying nitrosamines in tobacco products and e-cigarettes
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Comparative metabolism studies between different tobacco-specific nitrosamines
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Investigations into the mechanisms of nitrosamine-induced carcinogenesis
Recent studies comparing NAB with other tobacco-specific nitrosamines have revealed important differences in their metabolic activation pathways and mutagenic potentials, contributing to a more nuanced understanding of tobacco toxicity .
Relation to Other Tobacco-Specific Nitrosamines
(R,S)-N-Nitrosoanabasine belongs to a family of compounds known as tobacco-specific nitrosamines (TSNAs). Other important members of this class include:
Compound | Abbreviation | Parent Alkaloid | Relative Carcinogenicity |
---|---|---|---|
N'-Nitrosonornicotine | NNN | Nornicotine | Higher than NAB |
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | NNK | Nicotine | Very high |
N'-Nitrosoanatabine | NAT | Anatabine | Lower |
4-(Methylnitrosamino)-4-(3-pyridyl)butanal | NNA | Nicotine | High, highly reactive |
The diagram in source illustrates the formation pathway of these compounds, showing how each TSNA derives from a specific tobacco alkaloid through nitrosation processes. Research indicates that NAB generally exhibits lower carcinogenicity than NNN and NNK, though it still demonstrates significant mutagenic potential following metabolic activation .
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